![molecular formula C9H13ClN6 B12314559 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a tetrazolo[1,5-a]pyrimidine moiety. The presence of these two rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole and substituted acetophenones or ethyl acetoacetate. This reaction proceeds under mild conditions, often utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide to achieve good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced catalytic systems and solvent-free conditions can further enhance the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with unique photophysical properties
Mecanismo De Acción
The mechanism of action of 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other signaling proteins .
Comparación Con Compuestos Similares
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Comparison: Compared to these similar compounds, 7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride is unique due to its specific combination of piperidine and tetrazolo[1,5-a]pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Propiedades
Fórmula molecular |
C9H13ClN6 |
|---|---|
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
7-piperidin-4-yltetrazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c1-4-10-5-2-7(1)8-3-6-11-9-12-13-14-15(8)9;/h3,6-7,10H,1-2,4-5H2;1H |
Clave InChI |
QQFUBMZSIQAESH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=NC3=NN=NN23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



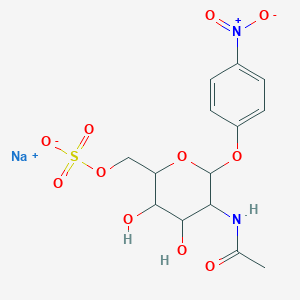
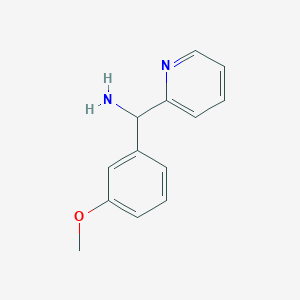
amine](/img/structure/B12314497.png)
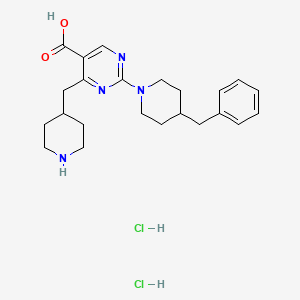
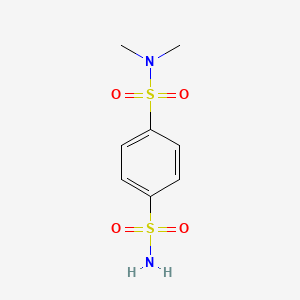
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)
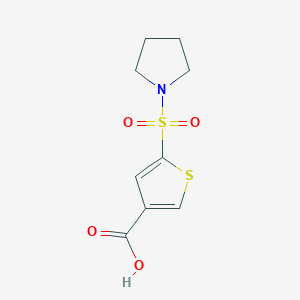



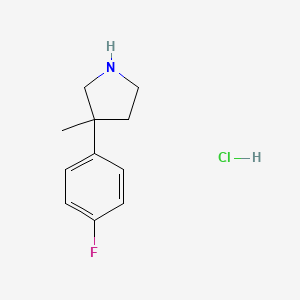
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
